3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride
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Overview
Description
3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C8H8Cl2F2N2O. It is known for its unique chemical structure, which includes a chloro group, a difluoromethoxy group, and a carboximidamide group. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride typically involves multiple steps. One common method starts with the chlorination of 4-(difluoromethoxy)benzene to introduce the chloro group. This is followed by the introduction of the carboximidamide group through a series of reactions involving nitration, reduction, and amidation. The final product is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers.
Scientific Research Applications
3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(difluoromethoxy)benzene-1-carboxamide
- 3-Chloro-4-(trifluoromethoxy)benzene-1-carboximidamide
- 3-Chloro-4-(difluoromethoxy)benzene-1-carboxylic acid
Uniqueness
Compared to similar compounds, 3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in certain research and industrial applications.
Properties
IUPAC Name |
3-chloro-4-(difluoromethoxy)benzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2N2O.ClH/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11;/h1-3,8H,(H3,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDPSGUIUOPRBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)Cl)OC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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